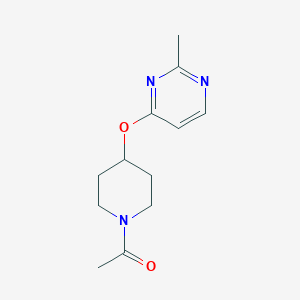

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a piperidine derivative featuring a 2-methylpyrimidin-4-yloxy substituent at the 4-position of the piperidine ring and an ethanone group at the 1-position.

Properties

IUPAC Name |

1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-13-6-3-12(14-9)17-11-4-7-15(8-5-11)10(2)16/h3,6,11H,4-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZYSUMMTHGDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves the reaction of 2-methylpyrimidin-4-ol with piperidin-1-yl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The piperidine ring and pyrimidine moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Simpler Pyrimidine Derivatives

- 1-(2-Methylpyrimidin-4-yl)ethanone (CAS: 1355178-81-2): This compound lacks the piperidine ring but retains the 2-methylpyrimidin-4-yl group linked to ethanone. It serves as a precursor or fragment in synthesizing more complex derivatives.

Piperidine-Ethanone Derivatives with Heteroaromatic Substituents

- 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS: 1352495-81-8): Replaces the pyrimidine with a pyridine ring. The pyridine’s lower basicity (pKa ~1.5 vs. pyrimidine’s ~1.3) and distinct electronic profile may alter binding interactions in biological systems. Molecular weight (248.32 g/mol) and solubility are comparable to the target compound .

- Vandetanib Derivatives (e.g., Compounds 16c–16f in ): These feature quinazoline cores instead of pyrimidine, with nitroimidazole groups appended to the ethanone. Their higher molecular weights (614–656 g/mol) and melting points (157–215°C) reflect increased complexity and crystallinity compared to the target compound .

Substituent Effects on Physicochemical Properties

Ethanone Modifications

- 1-(4-Phenylpiperazin-1-yl)ethanone (CAS: 21557-13-1): Substitutes the pyrimidinyloxy group with a phenylpiperazine. The phenylpiperazine introduces basicity (pKa ~8.5 for piperazine), enhancing water solubility at physiological pH. This contrasts with the target compound’s pyrimidine, which may reduce solubility due to aromatic stacking .

Nitroimidazole-Appended Derivatives

- 1-{4-[...]-3-(2-methyl-5-nitroimidazol-1-yl)propyl-1-one (): Incorporates a nitroimidazole group, known for radiosensitizing properties. Such derivatives exhibit higher molecular weights (~570–638 g/mol) and melting points (128–177°C), suggesting enhanced thermal stability compared to the target compound .

Biological Activity

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various derivatives related to 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones on PARP activity. The results indicated that certain compounds exhibited significant inhibition, with IC50 values comparable to established PARP inhibitors like Olaparib.

| Compound | IC50 (µM) | Inhibition % at 100 µM |

|---|---|---|

| 5a | 18 | 85.8 |

| 5e | 57.3 | 82.1 |

These findings suggest that derivatives of the compound may serve as effective PARP inhibitors in oncology settings .

Anticancer Activity

In vitro studies conducted on human breast cancer cells demonstrated that compounds similar to this compound enhanced the cleavage of PARP and increased the phosphorylation of H2AX, markers indicative of DNA damage response. The activation of caspases (3/7) further confirmed the induction of apoptosis in treated cells .

Case Study 1: Breast Cancer Treatment

A recent study focused on the effects of 1-(4-(substituted)piperazin-1-yl)-2-(pyrimidine derivatives on breast cancer cell lines. The research highlighted that these compounds induced significant apoptosis and inhibited cell proliferation through PARP inhibition. The study concluded that such compounds could be developed into new therapeutic agents for breast cancer treatment .

Case Study 2: Enzyme Inhibition Profile

Another investigation assessed the enzyme inhibition profile of related compounds against various targets including acetylcholinesterase and butyrylcholinesterase. While moderate inhibitory activity was observed against acetylcholinesterase, selective inhibition towards butyrylcholinesterase was noted, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.